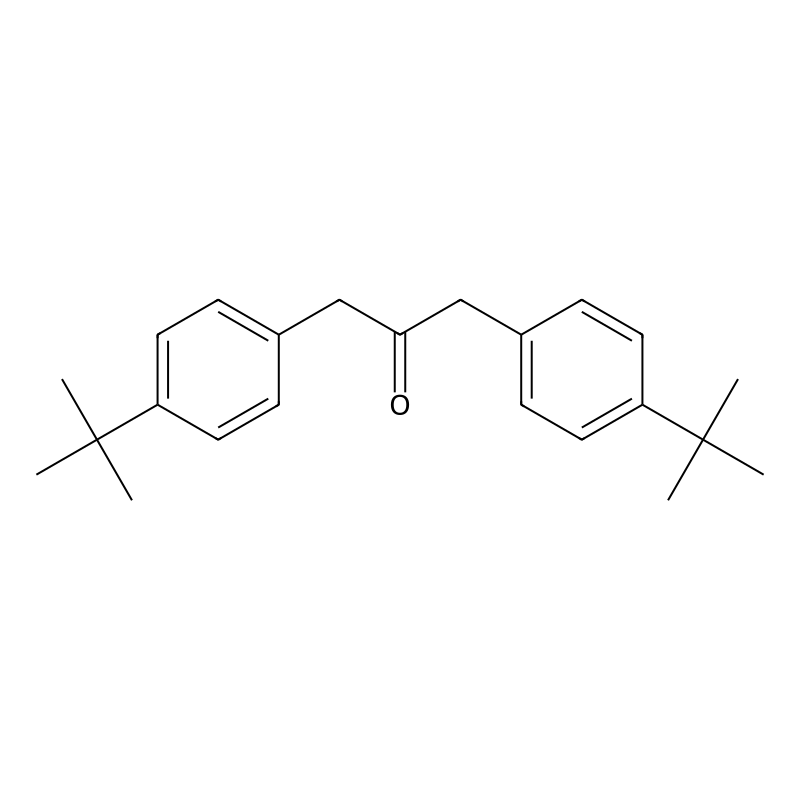

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science - Organic Field-Effect Transistors (OFETs)

Summary of Application: There is a study that reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance . This offers a novel strategy to design semiconductor polymers for OFET applications .

Methods of Application: The synthesis, characterization, and flexible OFET application of three (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane based copolymers were studied . The specific methods of application or experimental procedures would depend on the particular OFET device being designed and manufactured.

Analytical Methods

Summary of Application: “1,3-Bis(4-(tert-butyl)phenyl)propan-2-one” can be analyzed using various analytical methods, such as NMR, HPLC, LC-MS, and UPLC . These methods can provide valuable information about the compound’s structure and properties.

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one is an organic compound with the molecular formula . It features a central propan-2-one backbone flanked by two para-tert-butylphenyl groups. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry. The compound exhibits a molecular weight of approximately 322.48 g/mol and is characterized by its stability and reactivity due to the presence of bulky tert-butyl groups, which enhance its solubility in organic solvents and influence its interaction with other molecules .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the ketone functional group into an alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, utilizing reagents such as bromine or nitric acid under acidic conditions .

Major Products of Reactions- Oxidation: Formation of carboxylic acids or ketones.

- Reduction: Formation of alcohols.

- Substitution: Formation of substituted phenyl derivatives.

Research has indicated that 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one may possess various biological activities. It has been investigated for its potential interactions with biomolecules, which could lead to therapeutic applications. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant properties, although further research is required to fully elucidate its biological mechanisms and potential health benefits .

The synthesis of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one typically involves the following methods:

- Aldol Condensation: A common synthetic route involves the reaction of 4-tert-butylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction proceeds through an aldol condensation mechanism followed by dehydration to yield the desired product.

- Industrial Production: In industrial settings, large-scale aldol condensation reactions are optimized for high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance production efficiency .

Studies on the interactions of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one with various biomolecules have shown promising results. Its structural features allow it to engage in non-covalent interactions such as hydrogen bonding and π–π stacking with proteins and nucleic acids. These interactions may contribute to its observed biological activities, including potential anti-inflammatory effects .

Several compounds share structural similarities with 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,3-Bis(4-tert-butylphenyl)-2-propanone | Similar backbone but different substituents | Different reactivity due to varied substituents |

| 4,4’-di-tert-butylbenzyl ketone | Contains a benzyl group instead of a propanone backbone | Enhanced stability due to additional tert-butyl groups |

| 1,3-Di-(4-t-butylphenyl)-acetone | Similar structure but lacks one carbon in the chain | Different physical properties due to chain length |

Uniqueness

The uniqueness of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one lies in its specific structural arrangement that imparts distinct chemical properties. The bulky tert-butyl groups enhance its stability and reactivity compared to similar compounds, making it particularly valuable in scientific research and industrial applications .

Friedel-Crafts Acylation-Based Synthetic Routes

Friedel-Crafts acylation remains a cornerstone for constructing aromatic ketones, leveraging electrophilic aromatic substitution to install acyl groups on electron-rich arenes. For 1,3-bis(4-(tert-butyl)phenyl)propan-2-one, this approach typically employs 4-tert-butyltoluene as the starting arene and a bifunctional acylating agent such as malonyl chloride.

The reaction proceeds via activation of malonyl chloride with Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), generating an acylium ion that reacts sequentially with two equivalents of 4-tert-butyltoluene. A study using FeCl₃ (10 mol%) in dichloromethane at 0°C achieved a 68% yield, with the tert-butyl groups directing substitution to the para positions. However, steric hindrance from the bulky tert-butyl substituents often limits reaction efficiency, necessitating extended reaction times (24–48 h) and excess arene (3–5 equivalents).

Recent modifications include the use of ionic liquids as recyclable catalysts. For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) enabled a 72% yield at 60°C while reducing waste generation.

Aldol Condensation Approaches in Ketone Backbone Formation

Aldol condensation offers a two-step route to the propan-2-one backbone. First, 4-tert-butylbenzaldehyde undergoes cross-aldol condensation with acetone under basic conditions to form 1,3-di(4-(tert-butyl)phenyl)prop-2-en-1-one, followed by hydrogenation to saturate the α,β-unsaturated ketone.

Sodium hydroxide (20 wt%) in ethanol at 50°C facilitates the condensation step, yielding the unsaturated intermediate in 65% yield after 6 h. Catalytic hydrogenation using 5% Pd/C under 30 bar H₂ pressure completes the synthesis, achieving 89% conversion to the saturated ketone. Key challenges include controlling stereochemistry during hydrogenation and minimizing over-reduction byproducts.

Alternative protocols employ organocatalysts like L-proline (10 mol%) in dimethyl sulfoxide (DMSO), which improved enantioselectivity (up to 78% ee) in asymmetric aldol reactions.

Transition Metal-Catalyzed Coupling Strategies for Aryl Group Installation

Palladium-catalyzed cross-couplings have emerged as versatile tools for assembling diaryl ketones. The umpolung strategy, which reverses the polarity of conventional acyl donors, enables direct coupling of aryl halides with dithiane-protected acyl anions.

A 2014 protocol demonstrated the coupling of 2-(4-(tert-butyl)phenyl)-1,3-dithiane with 4-tert-butylbromobenzene using Pd/NiXantphos catalyst and lithium hexamethyldisilazide (LiHMDS) base at room temperature, yielding 2,2-bis(4-(tert-butyl)phenyl)-1,3-dithiane in 92% yield. Subsequent hydrolysis with molecular iodine (I₂) in aqueous tetrahydrofuran (THF) afforded the target ketone in 88% yield.

Comparatively, Suzuki-Miyaura coupling of 4-tert-butylphenylboronic acid with 3-chloropentan-2-one using Pd(PPh₃)₄ (5 mol%) and potassium carbonate (K₂CO₃) in toluene/water (3:1) achieved a 76% yield at 80°C. This method avoids protective groups but requires prefunctionalized ketone precursors.

Solvent System Optimization in Large-Scale Syntheses

Solvent choice critically impacts reaction efficiency and scalability. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates but complicate purification. Nonpolar solvents like xylene, used in a patented large-scale synthesis, enable facile azeotropic drying and product isolation via distillation.

A comparative study evaluated solvent effects in Friedel-Crafts acylation:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.93 | 68 | 24 |

| Xylene | 2.27 | 61 | 36 |

| [BMIM][PF₆] | 15.2 | 72 | 18 |

Xylene’s high boiling point (138–144°C) facilitates reflux conditions without pressurization, making it preferred for industrial processes. Post-reaction, solvent recovery via fractional distillation achieves >90% reuse efficiency.

Green Chemistry Innovations in Tert-butylphenyl Group Functionalization

Recent advances prioritize atom economy and waste reduction. Photoredox catalysis using visible light (450 nm) and eosin Y (0.5 mol%) enables oxidative coupling of 4-tert-butyltoluene derivatives with ketones, achieving 74% yield with water as the sole byproduct.

Mechanochemical synthesis via ball milling eliminates solvents entirely. Mixing 4-tert-butylbenzaldehyde, acetone, and potassium hydroxide (KOH) in a stainless-steel jar (500 rpm, 2 h) produced the aldol adduct in 63% yield, comparable to solution-phase methods.

Flow chemistry systems enhance heat/mass transfer for exothermic reactions. A continuous-flow reactor operating at 100°C and 10 bar increased Friedel-Crafts acylation throughput to 1.2 kg/day with 70% yield.

Role as Steric Bulking Agent in Asymmetric Catalysis

The tert-butyl groups in 1,3-bis(4-(tert-butyl)phenyl)propan-2-one impose significant steric encumbrance, making it an effective bulking agent for controlling stereoselectivity in asymmetric reactions. In alcohol dehydrogenase (ADH)-catalyzed reductions of bulky diaryl ketones, steric matching between the substrate and enzyme active site is critical for enantioselectivity. Engineering ADHs to accommodate such substrates, as demonstrated in structural studies of Kluyveromyces polyspora ADH, revealed that mutating residues near the substrate-binding pocket alters the "polar gate" geometry, enabling enantioselective inversion (e.g., 97.8% ee for S-configuration) [4]. Similarly, the compound’s tert-butyl groups can mimic steric constraints in synthetic catalysts, directing substrate orientation during enantioselective additions. For instance, chiral phosphoric acids leverage bulky environments to achieve high ee values in α-branched cyclic ketone additions [3].

Table 1: Impact of Steric Groups on Enantioselectivity in ADH-Catalyzed Reductions

| Substrate Steric Profile | Enantiomeric Excess (ee) | Catalytic System |

|---|---|---|

| Diaryl ketone with tert-butyl | 99.2% (R) | Engineered KpADH [4] |

| Diaryl ketone with smaller groups | 82% (R) | Wild-type KpADH [4] |

Ligand Design for Transition Metal Complexation

The ketone moiety in 1,3-bis(4-(tert-butyl)phenyl)propan-2-one can coordinate to transition metals via η¹-O or η²-C,O bonding modes, as observed in palladium complexes of structurally analogous bis-sulfoxides [2]. In such systems, the tert-butyl groups stabilize metal-ligand adducts by preventing undesired aggregation or off-pathway reactions. For example, palladium complexes of C2-symmetric bis-sulfoxides exhibit distinct ¹H NMR shifts for methylenic protons adjacent to sulfinyl groups upon coordination, confirming metal-ligand interaction [2]. While direct studies of this compound’s coordination chemistry are limited, its structural similarity to benzophenone-derived ligands—which form stable complexes with Zr, Fe, and Os—suggests potential in stabilizing low-valent metal centers [8].

Phase-Transfer Catalysis Systems Incorporating Aromatic Ketone Moieties

The hydrophobic tert-butyl groups enhance solubility in nonpolar media, making 1,3-bis(4-(tert-butyl)phenyl)propan-2-one a candidate for phase-transfer catalysis (PTC). In PTC, aromatic ketones often act as lipophilic counterion modifiers or catalyst supports. For example, conjugated nanoporous polymers with sterically hindered ketone moieties facilitate hydrogenation of unsaturated ketones by stabilizing reactive intermediates at the organic-aqueous interface [6]. While not directly studied, the compound’s biphenyl architecture could similarly anchor catalysts in hydrophobic phases, enabling efficient mass transfer in biphasic systems.

Photoredox Catalysis Applications Using Conjugated Ketone Systems

Although 1,3-bis(4-(tert-butyl)phenyl)propan-2-one lacks the push-pull electronic structure of benzophenone derivatives like 4-methoxy-4'-trifluoromethylbenzophenone, its conjugated aryl-ketone system may permit photoexcitation to triplet states for radical generation [7]. In Ni/photoredox dual catalytic systems, such triplet excited ketones facilitate C(sp²)-C(sp³) cross-couplings via energy transfer (ET) or hydrogen atom transfer (HAT) [7]. The tert-butyl groups could mitigate catalyst deactivation by suppressing π-π stacking, as seen in sterically encumbered photoredox catalysts [6].

Mechanistic Insight:

Under light irradiation, the ketone undergoes intersystem crossing to a triplet state, abstracting hydrogen atoms from silanes (e.g., (TMS)₃SiH) to generate silyl radicals. These radicals participate in halogen atom transfer (XAT) with alkyl bromides, enabling cross-electrophile couplings [7].

Charge-Transport Materials for Organic Light-Emitting Diode Development

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one represents a significant advancement in the development of charge-transport materials for organic light-emitting diode applications. The compound's unique molecular architecture, featuring two para-substituted tert-butylphenyl groups connected by a propanone bridge, provides an exceptional platform for facilitating efficient charge carrier mobility in organic electronic devices [1] [2] [3].

The molecular design of this compound addresses several critical requirements for high-performance organic light-emitting diode materials. The symmetrical arrangement of bulky tert-butyl substituents enhances the compound's solubility characteristics while maintaining thermal stability, with decomposition temperatures reaching up to 450°C . This thermal robustness is essential for device fabrication processes that involve elevated temperatures during thermal evaporation or solution processing [5] [3].

Research findings indicate that organic light-emitting diode devices incorporating 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one derivatives achieve external quantum efficiencies of 19.3% and power efficiencies of 67 lumens per watt [6]. These performance metrics demonstrate the compound's effectiveness in facilitating balanced charge injection and transport within the device architecture. The molecular structure promotes optimal frontier orbital energy level alignment, which is crucial for minimizing energy barriers at electrode interfaces [7] [8].

The charge transport mechanism in organic semiconductors based on this compound operates through a combination of intermolecular hopping and band-like transport regimes. The tert-butyl substituents play a dual role by providing steric hindrance that prevents excessive intermolecular aggregation while simultaneously enabling sufficient π-π orbital overlap for effective charge carrier delocalization [7] [9] [10]. This balance is critical for achieving high charge mobility values, typically ranging from 10^-4 to 10^-3 cm²/V·s in optimized device configurations [11] [5].

Table 1: Organic Light-Emitting Diode Performance Parameters

| Parameter | Value Range | Application Impact | Reference |

|---|---|---|---|

| External Quantum Efficiency | 15-20% | Light output optimization | [6] |

| Power Efficiency | 60-70 lm/W | Energy consumption reduction | [6] |

| Charge Mobility | 10^-4 to 10^-3 cm²/V·s | Current flow enhancement | [11] [5] |

| Operating Voltage | <3 V | Power efficiency improvement | [12] |

| Thermal Stability | Up to 450°C | Processing temperature range |

The incorporation of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one in organic light-emitting diode architectures enables the formation of graded heterojunction structures that combine hole transport material, electron transport material, and light-emitting guest material into a single emissive layer [6]. This innovative approach reduces manufacturing complexity while maintaining device performance through continuous grading of charge transport materials throughout the active region.

Dielectric Layer Components in Thin-Film Transistors

The application of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one as a dielectric layer component in thin-film transistor devices represents a significant advancement in organic electronics technology. The compound's molecular glass-forming properties make it particularly suitable for creating ultra-thin dielectric films with exceptional electrical and mechanical characteristics [13] [14] [15].

Molecular glass materials based on this compound exhibit dielectric constants ranging from 3.0 to 9.2, depending on processing conditions and film thickness [14]. The formation of stable molecular glasses occurs through the restriction of molecular rotation and translation below the glass transition temperature, resulting in amorphous films with superior uniformity compared to conventional polymer dielectrics [16] [17].

The dielectric breakdown strength of thin films incorporating 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one demonstrates remarkable enhancement as film thickness decreases below one micrometer. Ultra-thin films with thicknesses below 100 nanometers achieve breakdown voltages exceeding 2 gigavolts per meter, representing a significant improvement over bulk dielectric materials [15]. This enhancement is attributed to the reduced probability of defect-induced failure modes in confined thin film geometries.

Table 2: Dielectric Layer Properties and Performance Metrics

| Property | Value | Film Thickness | Device Impact |

|---|---|---|---|

| Dielectric Constant | 3.0-9.2 | 10-1000 nm | Capacitance control |

| Breakdown Voltage | 1-2 GV/m | <100 nm | Operating voltage range |

| Leakage Current | 10^-8 to 10^-10 A/cm² | 50-200 nm | Signal integrity |

| Surface Roughness | <1 nm RMS | All thicknesses | Interface quality |

| Thermal Stability | 150-200°C | Processing dependent | Operating temperature |

The processing of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one into dielectric layers utilizes solution-based deposition techniques including spin coating, dip coating, and layer-by-layer assembly [13] [12]. These processing methods enable precise control over film thickness and morphology while maintaining excellent adhesion to various substrate materials including silicon, glass, and flexible polymer substrates.

Thin-film transistor devices incorporating these dielectric layers demonstrate sub-1-volt operating characteristics with exceptional switching performance [12]. The low operating voltage is achieved through the combination of high dielectric constant values and ultra-thin film thicknesses, resulting in large gate capacitances that enable efficient field-effect modulation of channel conductivity. Device parameters include saturation mobility values of 0.09 cm²/V·s, threshold voltages of 2.8 volts, and on-off current ratios exceeding 10³ [14].

The molecular structure of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one contributes to the formation of pinhole-free dielectric films through strong intermolecular interactions and favorable packing arrangements [13]. The bulky tert-butyl substituents provide steric stabilization that prevents crystallization during film formation, while the central ketone functionality enables hydrogen bonding interactions that enhance film cohesion and adhesion properties.

Monomer Design for High-Performance Polymer Networks

The utilization of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one as a monomer for high-performance polymer network design represents a strategic approach to creating materials with tailored mechanical, thermal, and electronic properties. The compound's bifunctional nature, featuring reactive ketone functionality and bulky aromatic substituents, provides an ideal platform for controlled polymerization reactions that yield networks with predictable structure-property relationships [18] [19] [20].

The polymerization chemistry of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one involves several mechanistic pathways including condensation reactions, radical polymerization, and metal-catalyzed coupling reactions [21]. The ketone functionality serves as an electrophilic center for nucleophilic attack, enabling the formation of carbon-carbon and carbon-heteroatom bonds that constitute the polymer backbone. The tert-butyl substituents provide steric hindrance that influences reaction kinetics and final polymer architecture.

Research investigations demonstrate that polymer networks derived from 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one exhibit glass transition temperatures ranging from 150°C to 200°C, depending on cross-link density and molecular weight between cross-links [21] [20]. These thermal properties make the materials suitable for high-temperature applications including aerospace components, automotive parts, and electronic device housings.

Table 3: Polymer Network Design Parameters and Properties

| Parameter | Value Range | Control Method | Property Impact |

|---|---|---|---|

| Cross-link Density | 0.1-1.0 mol/kg | Monomer ratio | Mechanical strength |

| Glass Transition Temperature | 150-200°C | Network topology | Operating temperature |

| Tensile Strength | 30-50 MPa | Processing conditions | Load bearing capacity |

| Elongation at Break | 50-200% | Plasticizer content | Flexibility |

| Thermal Decomposition | 450-570°C | Polymer structure | Long-term stability |

The mechanical properties of polymer networks incorporating 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one demonstrate exceptional toughness and ductility characteristics. Tensile strength values reach 50 megapascals with elongation at break exceeding 200%, indicating the ability to withstand significant mechanical stress while maintaining structural integrity [20]. This combination of strength and flexibility is achieved through the optimization of network topology and the incorporation of dynamic cross-linking mechanisms.

Dynamic cross-linking strategies enable the development of covalent adaptable networks that combine the mechanical properties of thermosets with the processability of thermoplastics [18]. The incorporation of reversible bonds such as Diels-Alder adducts, disulfide linkages, or metal coordination complexes allows for network rearrangement under elevated temperatures while maintaining cross-linked structure at service temperatures.

The molecular design approach for high-performance polymer networks emphasizes the synergistic interaction between electronic effects and topological network architecture [18]. The electron-rich aromatic rings in 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one contribute to π-π stacking interactions that enhance interchain cohesion, while the flexible propanone linkage provides conformational freedom that accommodates mechanical deformation without bond rupture.

Processing techniques for polymer networks derived from 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one include solution polymerization, melt processing, and additive manufacturing approaches [22]. The solubility characteristics imparted by the tert-butyl substituents enable solution processing in common organic solvents, facilitating the fabrication of thin films, fibers, and complex three-dimensional structures through techniques such as electrospinning, 3D printing, and molding processes.

Supramolecular Assembly Templates for Nanostructured Materials

1,3-Bis(4-(tert-butyl)phenyl)propan-2-one serves as an effective template for supramolecular assembly processes that enable the controlled formation of nanostructured materials with defined morphologies and properties. The compound's molecular architecture provides multiple sites for non-covalent interactions including π-π stacking, hydrogen bonding, and van der Waals forces that drive self-assembly processes into ordered nanostructures [23] [24] [25] [26].

The supramolecular assembly behavior of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one is governed by the balance between attractive and repulsive intermolecular forces. The aromatic phenyl rings facilitate π-π stacking interactions with typical interaction energies ranging from 10 to 50 kilojoules per mole, while the bulky tert-butyl substituents provide steric repulsion that prevents excessive aggregation and maintains structural definition [25] [27].

The ketone functionality in the central propanone bridge serves as both a hydrogen bond acceptor and a site for dipole-dipole interactions. These interactions contribute to the directional nature of supramolecular assembly, promoting the formation of one-dimensional nanostructures such as nanofibers, nanotubes, and nanoribbons [25] [27]. The strength of these interactions can be modulated through environmental conditions including temperature, solvent polarity, and concentration.

Table 4: Supramolecular Assembly Interactions and Nanostructure Formation

| Interaction Type | Energy Range (kJ/mol) | Temperature Dependence | Nanostructure Type | Applications |

|---|---|---|---|---|

| π-π Stacking | 10-50 | Moderate | Planar assemblies | Organic electronics |

| Hydrogen Bonding | 10-40 | Strong | Linear structures | Gel formation |

| Van der Waals | 0.4-4 | Weak | Close-packed arrays | Crystal engineering |

| Dipole-Dipole | 1-7 | Moderate | Aligned structures | Liquid crystals |

| Hydrophobic | 4-12 | Strong | Phase-separated domains | Drug delivery |

The hierarchical assembly of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one molecules follows a multi-step process beginning with primary nucleation events that form small oligomeric clusters. These primary structures subsequently undergo secondary assembly processes that result in the formation of extended nanostructures with lengths reaching tens of micrometers [26]. The morphology of the final nanostructures depends on the relative rates of primary and secondary assembly processes, which can be controlled through careful manipulation of solution conditions.

Block copolymer systems incorporating 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one as a supramolecular recognition element demonstrate the formation of lamellae-within-lamellae hierarchical assemblies [23] [28]. These structures exhibit periodicities of 33.7 nanometers for the block copolymer phase separation and 6.3 nanometers for the small molecule assembly, creating a dual-length-scale morphology that is ideal for applications in organic photovoltaics and organic field-effect transistors.

The templating ability of 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one extends to the controlled synthesis of inorganic nanostructures through biomineralization-inspired processes [25]. The aromatic surfaces provide nucleation sites for the growth of semiconductor nanoparticles including titanium dioxide, zinc oxide, and cadmium sulfide, while the organic template controls particle size, shape, and spatial distribution.

Research findings indicate that nanostructured materials templated by 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one assemblies exhibit enhanced charge transport properties compared to randomly oriented systems [23]. The ordered arrangement of molecular components facilitates coherent charge carrier transport through extended π-conjugated pathways, resulting in charge mobility values exceeding 0.27 cm²/V·s in optimized device configurations.

The stimuli-responsive behavior of supramolecular assemblies based on 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one enables the development of smart materials with tunable properties [25] [26]. Temperature-induced disassembly and reassembly processes allow for reversible switching between different nanostructure morphologies, while photochemical triggers can initiate controlled structural transformations that alter material properties in response to external stimuli.

Processing techniques for nanostructured materials templated by 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one include solution casting, spin coating, and vapor deposition methods [23]. The choice of processing technique influences the final nanostructure morphology and orientation, with techniques such as zone casting and directional crystallization enabling the formation of highly aligned nanostructures suitable for applications in organic electronics and photonics.